An In-depth Technical Guide to Perfluoro(4-methylpent-2-ene): Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to Perfluoro(4-methylpent-2-ene): Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of perfluoro(4-methylpent-2-ene), a fluorinated alkene of significant interest in materials science and as a potential building block in synthetic chemistry. This document delves into its molecular structure, isomeric forms, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its role as a hexafluoropropene dimer and its utility as a versatile fluorinated intermediate.
Introduction: The Landscape of Perfluorinated Alkenes
Perfluorinated and polyfluorinated compounds have garnered considerable attention across various scientific disciplines, primarily due to the unique physicochemical properties imparted by the carbon-fluorine bond.[1][2] The high electronegativity of fluorine profoundly influences the electronic nature of organic molecules, often enhancing thermal stability, chemical inertness, and lipophilicity.[1] Within this class of compounds, perfluorinated alkenes serve as valuable and versatile synthons for the introduction of fluorinated moieties into more complex molecular architectures.[3] This guide focuses on a specific, yet important, member of this family: perfluoro(4-methylpent-2-ene). As a dimer of the widely used monomer hexafluoropropene (HFP), it represents a readily accessible C6 fluorinated building block with distinct structural and reactive characteristics.[4][5] Its applications span from industrial uses as a cleaning agent and insulating fluid to its potential as a precursor for specialized fluorochemicals.[1][6]
Molecular Structure and Formula
Perfluoro(4-methylpent-2-ene) is a fully fluorinated branched alkene. Its fundamental details are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₆F₁₂ | [7][8] |
| Molecular Weight | 300.05 g/mol | [7][8] |
| IUPAC Name | 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | [7] |
| CAS Number | 2070-70-4 | [7] |
| Synonyms | Dodecafluoro-4-methyl-2-pentene, Hexafluoropropene dimer | [7] |
Isomerism: The (E) and (Z) Configurations
A critical aspect of the molecular structure of perfluoro(4-methylpent-2-ene) is the existence of geometric isomers due to the carbon-carbon double bond. The molecule exists as a mixture of (E) and (Z) (trans and cis) isomers. The commercial product is often a mixture of these, with the (E)-isomer typically being the major component.[9]
Caption: Geometric isomers of perfluoro(4-methylpent-2-ene).
The ratio of these isomers can be influenced by the synthesis conditions and can impact the overall physical and reactive properties of the material.
Physicochemical Properties
Perfluoro(4-methylpent-2-ene) is a colorless, odorless, and non-flammable liquid at room temperature.[6] Its fully fluorinated structure results in high density, low surface tension, and low viscosity.[6] It is insoluble in water and exhibits excellent thermal and chemical stability.[1][6]
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 49 °C | [3] |
| Density (25 °C) | 1.5873 g/cm³ | [3] |
| Purity | >97.5% | [6] |
| Flash Point | None | [6] |
| Ozone Depletion Potential (ODP) | 0 | [6] |
Synthesis and Purification
Perfluoro(4-methylpent-2-ene) is primarily synthesized through the dimerization of hexafluoropropene (HFP).[4][5] This reaction can be catalyzed by various agents, with fluoride ions being a common choice.
Experimental Protocol: Dimerization of Hexafluoropropene
The following protocol is adapted from a patented procedure for the synthesis of hexafluoropropene dimers.[9]
Materials:
-
Hexafluoropropene (HFP) gas
-
Potassium fluoride (KF), dried
-
Aprotic polar solvent (e.g., diglyme)
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Phase-transfer catalyst (e.g., a crown ether)
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Pressurized reaction vessel with agitation and temperature control
Procedure:
-
A catalyst solution is prepared by dissolving dried potassium fluoride and a phase-transfer catalyst in an aprotic polar solvent under an inert atmosphere (e.g., dry nitrogen).
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The catalyst solution is charged into a purged and sealed pressure-rated reaction vessel.
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The vessel is heated to the desired reaction temperature (e.g., 40-50 °C).
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Gaseous hexafluoropropene is then metered into the vessel over a period of several hours with vigorous agitation. The reaction is exothermic and may require cooling to maintain the desired temperature.
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After the addition of HFP is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.
-
The vessel is then cooled, and the crude product, which is typically a mixture of dimers and higher oligomers, is collected.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CN108264458B - Preparation method of hexafluoropropylene oxide dimer - Google Patents [patents.google.com]
- 3. Perfluoro(4-methylpent-2-ene) | 2070-70-4 [chemicalbook.com]
- 4. US5557020A - High-purity perfluoro-4-methyl-2-pentene and its preparation and use - Google Patents [patents.google.com]
- 5. Studies on Hexafluoropropene Dimer Isomerization [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Perfluoro-4-methyl-2-pentene | C6F12 | CID 3484542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. m.youtube.com [m.youtube.com]
